molecular formula C17H18O7 B7822983 Byakangelicin CAS No. 26091-78-1

Byakangelicin

Cat. No. B7822983
CAS RN: 26091-78-1
M. Wt: 334.3 g/mol
InChI Key: PKRPFNXROFUNDE-LLVKDONJSA-N
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Description

Byakangelicin is a natural coumarin compound found in several plants . It has a designated molecular formula of C17H18O7 and a molecular weight of 334.324 g/mol . Synonyms may include Biacangelicin, Bjacangelicin, Bjakangelicin, Byankagelicine, ®-9-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one, Byak-angelicin, UNII-LE80Z850I1 (ChemID) .


Synthesis Analysis

Byakangelicin is a main furanocoumarin constituent isolated and characterized as an aldose reductase . A quantitative 1H NMR method (1H-qNMR) has been established for determining the contents of Byakangelicin in traditional Chinese medicine (TCM). Dried plant material was extracted exhaustively with methanol by an ultrasonication-assisted extraction method .


Molecular Structure Analysis

The molecular formula of Byakangelicin is C17H18O7 and it has a molecular weight of 334.324 g/mol .


Chemical Reactions Analysis

Byakangelicin has been reported to modulate the brain distribution of various bioactive compounds by improving accumulation and consequently boosting their curative effectiveness . It shows effect against carbon tetrachloride-induced liver injury and fibrosis in mice as well .


Physical And Chemical Properties Analysis

Byakangelicin has a molecular formula of C17H18O7 and a molecular weight of 334.32 .

Scientific Research Applications

1. Cytochrome P450 3A4 Expression and Pregnane X Receptor Transactivation

Byakangelicin influences the expression of cytochrome P450 3A4 in human hepatocytes through transactivation of pregnane X receptors. This finding is significant in understanding the metabolism of endogenous hormones, particularly in the context of traditional medicines used in Korea and China (Yang et al., 2011).

2. Aldose Reductase Inhibition and Diabetic Complications

Byakangelicin has been identified as an aldose reductase inhibitor. Its potential in treating galactosemic cataract and diabetic complications was demonstrated in animal experiments, highlighting its usefulness in developing new drugs for these conditions (Shin et al., 1998).

3. Liver Fibrosis Treatment

The compound shows promise in treating liver fibrosis. It exhibits anti-fibrotic abilities and reduces liver cell damage in carbon tetrachloride–induced liver fibrosis in mice, indicating its therapeutic potential in liver health (Li et al., 2020).

4. Modulator for Brain Accumulation of Active Compounds

Byakangelicin enhances the brain accumulation of various active compounds, improving their bioactivity and therapeutic effects. This role as a modulator could be crucial in developing treatments involving brain-targeted therapies (Kang et al., 2019).

5. Inhibition of IL-1β-Induced Inflammation in Osteoarthritis

Studies have shown that byakangelicin inhibits IL-1β-induced inflammation in mouse chondrocytes and ameliorates osteoarthritis symptoms in vivo. This suggests its potential application in treating chronic musculoskeletal degeneration diseases (Zhang et al., 2020).

6. Cholinesterase Inhibition

Byakangelicin exhibits inhibitory effects against cholinesterase, which is significant for its potential application in treating neurodegenerative disorders like Alzheimer's disease (Seo et al., 2013).

Mechanism of Action

Byakangelicin is likely to increase the expression of all PXR target genes (such as MDR1) and induce a wide range of agent-agent interactions . It can inhibit the effects of sex hormones, it may increase the catabolism of endogenous hormones .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Ionic liquids (ILs) have sparked much interest as alternative solvents for plant materials as they provide distinctive properties. Therefore, in this study, the capacity of ILs to extract Byakangelicin from the roots of Angelica dahurica (A. dahurica) was investigated .

properties

IUPAC Name

9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-16-14-10(6-7-22-14)13(21-3)9-4-5-12(19)24-15(9)16/h4-7,11,18,20H,8H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRPFNXROFUNDE-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197456
Record name byakangelicin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

482-25-7, 19573-01-4
Record name (+)-Byakangelicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482-25-7
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Record name Byakangelicin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name byakangelicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 482-25-7
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Record name byakangelicin
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Record name BYAKANGELICIN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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